molecular formula C17H18N2OS B2499764 (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone CAS No. 1797092-49-9

(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone

Cat. No. B2499764
CAS RN: 1797092-49-9
M. Wt: 298.4
InChI Key: WYRMHBJKVUKRKQ-UHFFFAOYSA-N
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Description

(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Scientific Research Applications

Synthesis Applications

Synthesis of Complex Structures : The compound (7-Phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone and its derivatives are utilized in the synthesis of complex chemical structures. For example, it's involved in the synthesis of (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones through condensation reactions (Gein et al., 2020), and in synthesizing antimicrobial compounds like (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones (Kumar et al., 2012).

Chemical Structure Analysis

Isomorphism and Disorder : Certain derivatives of the compound follow the chlorine-methyl exchange rule and exhibit extensive disorder in their structures, which is critical for understanding their isomorphism during data-mining procedures (Swamy et al., 2013).

Spectroscopic Properties : The electronic absorption, excitation, and fluorescence properties of certain derivatives have been studied, revealing the influence of structure and environmental factors on these properties (Al-Ansari, 2016).

Synthesis Techniques

Ultrasound-assisted Synthesis : The compound is involved in the ultrasound-assisted synthesis of complex derivatives like disubstituted and trisubstituted 1H-benzo[f]chromene derivatives, showcasing a novel and efficient method for chemical synthesis (Sandaroos & Damavandi, 2013).

Microwave-assisted Synthesis : It's also used in microwave-assisted synthesis for producing biologically active derivatives, offering a rapid and environmentally friendly approach (Swarnkar, Ameta & Vyas, 2014).

properties

IUPAC Name

(7-phenyl-1,4-thiazepan-4-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c20-17(15-6-9-18-10-7-15)19-11-8-16(21-13-12-19)14-4-2-1-3-5-14/h1-7,9-10,16H,8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRMHBJKVUKRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone

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